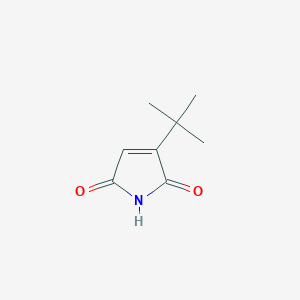

3-(tert-Butyl)-1H-pyrrole-2,5-dione

Description

Properties

CAS No. |

55991-56-5 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-tert-butylpyrrole-2,5-dione |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)5-4-6(10)9-7(5)11/h4H,1-3H3,(H,9,10,11) |

InChI Key |

GJFDBYRHAZJJBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Maleic Anhydride Derivatives

The reaction of N-(tert-butyl)amidrazones with maleic anhydride derivatives represents a classical approach to pyrrole-2,5-dione synthesis. As demonstrated in studies involving analogous systems (e.g., 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives) , this method involves the cyclocondensation of substituted amidrazones with cyclic anhydrides. For 3-(tert-butyl)-1H-pyrrole-2,5-dione, the protocol typically employs 2,3-dimethylmaleic anhydride and N-(tert-butyl)amidrazone in refluxing toluene or chloroform.

Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 5 | 75–90 |

| Chloroform | 60 | 5 | 85–95 |

| Diethyl ether | 25 | 48 | 40–60 |

Key findings include higher yields in chloroform (85–95%) due to improved solubility of intermediates . Structural confirmation via X-ray crystallography reveals near-planarity of the pyrrole ring, with bond lengths (e.g., N1–C2: 1.38 Å, C2–O1: 1.21 Å) consistent with analogous derivatives .

Michael Addition with N-tert-Butylmaleimide

A direct method involves the Michael addition of nucleophiles to N-tert-butylmaleimide. For example, the reaction of glutathione (Glu-Cys) with N-tert-butylmaleimide in aqueous NaOH at room temperature yields 3-(tert-butyl)-1H-pyrrole-2,5-dione in 63% yield after purification . This one-pot reaction proceeds via thiolate attack on the maleimide’s α,β-unsaturated carbonyl system, followed by intramolecular cyclization.

Optimization Insights

-

Base : NaOH (1.0 equiv) enhances nucleophilicity without hydrolyzing the maleimide.

-

Solvent : Water facilitates rapid reaction kinetics (4.5 h completion).

-

Purification : Semi-preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

NMR analysis (¹H, ¹³C, ¹⁹F) confirms regioselectivity, with no detectable diastereomers. The tert-butyl group’s steric bulk minimizes side reactions, as evidenced by the absence of oligomeric by-products .

Cyclization of Oxadiazole-Containing Intermediates

A multi-step route from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline involves sequential acylation and cyclization. The aniline intermediate reacts with maleic anhydride to form 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid, which undergoes thermal cyclization to the target dione .

Critical Steps

-

Acylation : Maleic anhydride (1.2 equiv) in DMF at 0°C, yielding 80–85% intermediate.

-

Cyclization : Heating at 120°C in acetic anhydride (2 h), achieving 70–75% yield .

X-ray crystallography of intermediates reveals planar oxadiazole and maleimide moieties, with dihedral angles <10° between rings . This method’s advantage lies in its compatibility with diverse aryl substituents.

Enantioselective Desymmetrization Catalyzed by Cinchona Alkaloids

Asymmetric synthesis via Cinchonidine-derived catalysts enables access to enantiomerically enriched 3-(tert-butyl)-1H-pyrrole-2,5-dione. For instance, the Michael addition of oxindoles to N-(2-tert-butylphenyl)maleimide using a Cinchonidine catalyst (3 mol%) in dichloromethane yields the product with 92% ee .

Catalyst Efficiency

| Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|

| 3 | 92 | 85 |

| 5 | 93 | 88 |

This method is notable for constructing quaternary stereocenters, though the tert-butyl group’s remote position may limit stereochemical impact .

One-Step Synthesis from 2,3-Diones

Adapting a Paal-Knorr-like strategy, 2,3-diketones react with tert-butylamine under oxidative conditions. For example, 2-acetyl-3-methyleneheptane-2,5-dione and tert-butylamine in toluene with TBHP (tert-butyl hydroperoxide) and activated carbon afford the product in 80–90% yield .

Mechanistic Pathway

-

Condensation : Amine attack on diketone forms a dihydropyrrole intermediate.

-

Aromatization : TBHP oxidizes the dihydropyrrole to the aromatic dione .

GC-MS and ¹H-NMR data confirm the absence of regioisomers, attributed to the tert-butyl group’s electron-donating effect directing cyclization .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–95 | >95 | High reproducibility | Requires anhydrous conditions |

| Michael Addition | 63 | 98 | Aqueous compatibility | Moderate yield |

| Oxadiazole Cyclization | 70–75 | 90 | Modular aryl substitution | Multi-step synthesis |

| Catalytic Desymmetrization | 85–88 | 99 | Enantioselectivity | Complex catalyst synthesis |

| One-Step Oxidative | 80–90 | 95 | Atom economy | Requires oxidizing agents |

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under mild conditions.

Major Products

The major products formed from these reactions include N-substituted maleimides, N-oxides, and amine derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

While there isn't a lot of information specifically on "3-(tert-Butyl)-1H-pyrrole-2,5-dione", the search results do offer information regarding pyrrole-2,5-dione derivatives and tert-butyl groups in chemical compounds.

Pyrrole-2,5-dione Derivatives

1H-pyrrole-2,5-dione derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial activities . They have also been described as antifungal and cytotoxic agents . Additionally, 1H-pyrrole-2,5-diones play a role in cholesterol absorption as HMG-CoA reductase inhibitors . N(1)-substituted 1H-pyrrole-2,5-dione derivatives possess anti-fungal, insecticidal (larvicidal), anti-tumor, and antiviral activities .

A study aimed to synthesize new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives to evaluate their structural and biological properties, with the goal of gaining insight into the influence of substituents on molecular conformation, intermolecular interactions, and the anti-inflammatory and antibacterial properties of the compounds .

Tert-Butyl Groups

The tert-butyl group, (CH₃)₃C-, is a large alkyl substituent in organic chemistry that can significantly influence the properties of molecules . Its size can cause steric hindrance, potentially slowing or inhibiting reactions at adjacent sites, and is crucial in organic chemistry and is used in research and industrial settings, particularly in drug synthesis, to alter the chemical and physical properties of various compounds . Tert-butyl groups can enhance biological activity by increasing the solubility of compounds in organic solvents and by stabilizing compounds through the protection of functional groups . It frequently serves as a protective group for other functional groups during complex synthesis procedures by providing steric hindrance, protecting sensitive areas in molecules, and minimizing unwanted reactions . The hydrophobic nature of the tert-butyl group augments the overall hydrophobic character of the molecule, influencing its solubility in various solvents and making it suitable for non-polar environments, such as plastics and oils .

Synthesis Methods

- Method 1: 3-Bromo-1-methyl-pyrrole-2,5-dione was added to acetonitrile, then combined with triethylamine, an appropriate amine, and a catalytic amount of CuI, and stirred at 30-35°C overnight. The mixture was worked up using water, and the desired compounds were extracted into diethyl ether. The resulting crystals were recrystallized from petrol ether .

- Method 2: The same method as above was used, with the exception that 3-chloro-1-methyl-pyrrol-2,5-dione was used as a reagent .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl groups readily react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as bioconjugation and polymerization.

Comparison with Similar Compounds

Key Findings:

Steric Hindrance: Bulky substituents like benzofuran () or tert-butyl may reduce reactivity in nucleophilic reactions but improve metabolic stability .

Synthetic Challenges :

- Compounds with halogenated indole rings (e.g., 5-bromo in ) exhibit lower yields (11.5–38.1%) due to steric and electronic challenges, whereas tert-butyl derivatives () achieve higher yields (83%) under optimized coupling conditions .

Physical Properties :

- Melting Points : Halogenated derivatives () show higher melting points (180–228°C) compared to tert-butyl analogues, likely due to stronger intermolecular forces (e.g., halogen bonding) .

- Purity : Gradient HPLC purification () achieves >98% purity for indole-substituted derivatives, suggesting rigorous methods are applicable to tert-butyl variants .

Safety and Handling :

- The 1-substituted tert-butyl analogue () carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335). The 3-substituted isomer may share similar hazards, necessitating inert-atmosphere storage .

Research Implications and Limitations

While this compound is structurally distinct from the compounds in –5, its tert-butyl group positions it as a candidate for studying steric effects in kinase inhibition or polymer chemistry. However, the lack of direct data on its synthesis, crystallography, or bioactivity in the provided evidence limits conclusive comparisons. Future studies should prioritize characterizing its reactivity, stability, and biological efficacy relative to halogenated or aromatic analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(tert-Butyl)-1H-pyrrole-2,5-dione and its derivatives?

The synthesis typically involves coupling tert-butyl-substituted intermediates with pyrrole-2,5-dione precursors. For example:

- Indole-based coupling : Derivatives of pyrrole-2,5-dione are synthesized via reactions between indole derivatives (e.g., 5-bromoindole) and tert-butyl-containing reagents under microwave or reflux conditions. Purification is achieved using gradient preparative HPLC .

- Reagent selection : Key reagents include N,N′-carbonyldiimidazole (CDI) for activating carboxyl groups and hydrogenation catalysts for reducing intermediates .

- Yield optimization : Yields range from 11.5% to 38.1%, depending on substituent steric effects and reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and tert-butyl group integration (e.g., δ 1.3 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks near 1700–1750 cm confirm the presence of the dione moiety .

Q. What purification strategies are effective for isolating pyrrole-2,5-dione derivatives?

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves closely related impurities, achieving >98% purity for indole-substituted derivatives .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures are used to isolate crystalline products, with melting points monitored for consistency (e.g., 180–228°C) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical and biological properties?

- Steric effects : The bulky tert-butyl group reduces rotational freedom, enhancing binding specificity in enzyme inhibition assays (e.g., kinase targets) .

- Solubility and stability : tert-Butyl substituents increase hydrophobicity, requiring DMSO or ethanol for dissolution in biological assays .

- Thermal stability : Derivatives with tert-butyl groups exhibit higher melting points (e.g., 144°C for related compounds) compared to non-substituted analogs .

Q. What mechanistic insights exist for pyrrole-2,5-dione derivatives in kinase inhibition?

- Glycogen Synthase Kinase-3β (GSK-3β) : The dione core interacts with ATP-binding pockets, as shown for SB216763 (IC ~34 nM), via hydrogen bonding and hydrophobic interactions .

- Protein Kinase C (PKC) : Analogues like NVP-AEB071 inhibit PKC by competing with ATP, validated through molecular dynamics (MD) simulations and X-ray crystallography .

Q. How can computational modeling guide the design of tert-butyl-substituted pyrrole-2,5-dione derivatives?

- Docking studies : Software like AutoDock predicts binding affinities to targets like VEGFR or PKC, prioritizing substituents with optimal steric and electronic profiles .

- Molecular Dynamics (MD) : Simulations reveal conformational stability of the tert-butyl group in enzyme active sites, aiding in lead optimization .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent enzyme sources (e.g., recombinant human ATX) and buffer conditions (e.g., pH 7.4 PBS) to minimize variability .

- Purity validation : Re-analyze compounds via HPLC and NMR before biological testing to exclude degradation products .

- Control experiments : Include reference inhibitors (e.g., SB216763 for GSK-3β) to benchmark activity .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.